Cas no 1076198-17-8 (Gabapentin Related Compound D)

Gabapentin Related Compound D 化学的及び物理的性質
名前と識別子
-
- Gabapentin Related Compound D
- 1-[(3-Oxo-2-azaspiro[4.5]dec-2-yl)methyl]cyclohexaneacetic acid
- (1-(3-oxo-2-aza-spiro[4.5]dec-2-ylMethyl)-cyclohexyl)acetic acid
- 2-[1-[(3-oxo-2-azaspiro[4.5]decan-2-yl)methyl]cyclohexyl]acetic acid
- Gabapentin impurity D
- Cyclohexaneacetic acid, 1-[(3-oxo-2-azaspiro[4.5]dec-2-yl)methyl]-; [1-[(3-oxo-2-azaspiro[4.5]dec-2-yl)methyl]cyclohexyl]acetic acid; Gabapentin Imp. D (EP); Gabapentin RC D (USP); [1-[(3-Oxo-2-azaspiro[4.5]dec-2-yl)methyl]cyclohexyl]acetic Acid
- Q27276894
- (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid
- AKOS027326132
- CYCLOHEXANEACETIC ACID, 1-((3-OXO-2-AZASPIRO(4.5)DEC-2-YL)METHYL)-
- UNII-E5OQO8X4IC
- E5OQO8X4IC
- 2-(1-((3-Oxo-2-azaspiro[4.5]decan-2-yl)methyl)cyclohexyl)aceticacid
- DTXSID70148145
- Gabapentin impurity D, European Pharmacopoeia (EP) Reference Standard
- GABAPENTIN IMPURITY D [EP IMPURITY]
- 2-(1-((3-Oxo-2-azaspiro[4.5]decan-2-yl)methyl)cyclohexyl)acetic acid
- Gabapentin Related Compound D /Gabapentin RC D
- A1-15833
- J-001924
- [1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexyl]acetic Acid
- 1076198-17-8
-
- MDL: MFCD19705130
- インチ: InChI=1S/C18H29NO3/c20-15-11-17(7-3-1-4-8-17)13-19(15)14-18(12-16(21)22)9-5-2-6-10-18/h1-14H2,(H,21,22)
- InChIKey: WJUZRUVUDOFJAK-UHFFFAOYSA-N
- ほほえんだ: C1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CC(=O)O
計算された属性
- せいみつぶんしりょう: 307.21500
- どういたいしつりょう: 307.21474379g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 434
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 57.6Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 115-118°C
- ふってん: 510.2±23.0 °C at 760 mmHg
- フラッシュポイント: 262.4±22.6 °C
- PSA: 57.61000
- LogP: 3.53230
- じょうきあつ: 0.0±2.8 mmHg at 25°C
Gabapentin Related Compound D セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
Gabapentin Related Compound D 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G117285-5mg |
Gabapentin Related Compound D |
1076198-17-8 | 5mg |
$ 138.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016145-5mg |
2-(1-((3-Oxo-2-azaspiro[4.5]decan-2-yl)methyl)cyclohexyl)acetic acid |
1076198-17-8 | 95% | 5mg |
¥2152 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016145-25mg |
2-(1-((3-Oxo-2-azaspiro[4.5]decan-2-yl)methyl)cyclohexyl)acetic acid |
1076198-17-8 | 95% | 25mg |
¥7910 | 2023-04-17 | |
TRC | G117285-.5mg |
Gabapentin Related Compound D |
1076198-17-8 | 5mg |
$136.00 | 2023-05-18 | ||
TRC | G117285-0.5mg |
Gabapentin Related Compound D |
1076198-17-8 | 0.5mg |
$ 110.00 | 2022-06-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2012-20MG |
1076198-17-8 | 20MG |
¥11994.95 | 2023-01-14 | |||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016145-10mg |
2-(1-((3-Oxo-2-azaspiro[4.5]decan-2-yl)methyl)cyclohexyl)acetic acid |
1076198-17-8 | 95% | 10mg |
¥4036 | 2023-04-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-218552-5 mg |
Gabapentin Related Compound D, |
1076198-17-8 | 5mg |
¥3,008.00 | 2023-07-10 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001349-20mg |
Gabapentin Related Compound D |
1076198-17-8 | 20mg |
¥1606.86 | 2025-01-16 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1287358-10MG |
Gabapentin Related Compound D |
1076198-17-8 | United States Pharmacopeia (USP) Reference Standard | 10MG |
¥14329.94 | 2022-02-21 |
Gabapentin Related Compound D 関連文献
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Gabapentin Related Compound Dに関する追加情報
Gabapentin Related Compound D (CAS No. 1076198-17-8): A Comprehensive Overview
Gabapentin Related Compound D, chemically identified by the CAS number 1076198-17-8, represents a significant area of interest in the field of pharmaceutical chemistry and biochemistry. This compound, closely related to the well-known anticonvulsant and neuropathic pain medication gabapentin, has garnered attention due to its unique pharmacological properties and potential therapeutic applications. The detailed exploration of this compound not only enhances our understanding of its molecular mechanisms but also opens new avenues for drug development and medical research.
The chemical structure of Gabapentin Related Compound D shares similarities with gabapentin, which is characterized by a pyrrolidone ring and an amine group. However, the specific modifications in Gabapentin Related Compound D contribute to its distinct pharmacological profile. These structural variations influence its interaction with biological targets, particularly neurotransmitter receptors and ion channels, which are crucial for its therapeutic effects.
Recent studies have highlighted the potential of Gabapentin Related Compound D in managing various neurological disorders. Its ability to modulate voltage-gated calcium channels has been extensively studied, demonstrating its efficacy in reducing neuronal hyperexcitability. This property makes it a promising candidate for treating conditions such as epilepsy, neuropathic pain, and even certain types of migraine headaches. The compound's mechanism of action is thought to involve not only direct interaction with these channels but also indirect effects on downstream signaling pathways that regulate neuronal excitability.
In addition to its anticonvulsant properties, Gabapentin Related Compound D has shown promise in preclinical trials for its potential role in treating chronic pain syndromes. Chronic pain, often resistant to conventional analgesics, can be particularly debilitating for patients. The compound's ability to interact with peripheral nerve receptors and reduce inflammation may provide a novel therapeutic approach. This is particularly significant given the growing prevalence of chronic pain conditions worldwide and the limitations associated with existing treatments.
The synthesis and characterization of Gabapentin Related Compound D have been subjects of extensive research. Advanced synthetic methodologies have been employed to produce this compound with high purity and yield. Techniques such as solid-phase synthesis and chiral resolution have been particularly useful in achieving the desired structural integrity. These advancements not only facilitate the production of Gabapentin Related Compound D but also pave the way for similar compounds with enhanced pharmacological properties.
From a regulatory perspective, the development of Gabapentin Related Compound D adheres to stringent guidelines set by global health authorities. Clinical trials have been meticulously designed to evaluate its safety and efficacy across different patient populations. The compound's progression through various stages of clinical development underscores its potential as a viable therapeutic option. Regulatory bodies are closely monitoring these trials to ensure that patient safety is maintained while maximizing therapeutic benefits.
The future prospects of Gabapentin Related Compound D are promising, with ongoing research exploring its potential applications in other therapeutic areas. Investigational studies are examining its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where modulation of neuronal activity could be beneficial. Furthermore, the compound's interaction with immune system components suggests possible applications in managing autoimmune disorders. These explorations highlight the versatility of Gabapentin Related Compound D and its potential to address multiple health challenges.
In conclusion, Gabapentin Related Compound D (CAS No. 1076198-17-8) represents a significant advancement in pharmaceutical research. Its unique chemical structure and pharmacological properties make it a valuable compound for treating neurological and chronic pain conditions. The ongoing research into its mechanisms of action, synthetic methodologies, and clinical applications underscores its importance in modern medicine. As scientific understanding continues to evolve, Gabapentin Related Compound D is poised to play a crucial role in shaping future therapeutic strategies.
1076198-17-8 (Gabapentin Related Compound D) 関連製品
- 169253-07-0(2-(1-acetylpiperidin-3-yl)acetic acid)
- 1543060-63-4(4-bromo-3-chloro-5,6-dimethylpyridazine)
- 2308485-22-3((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid)
- 2227709-17-1(rac-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid)
- 1375067-81-4(4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride)
- 1060286-84-1(1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea)
- 1804451-80-6(Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)
- 937604-42-7(2-4-(trifluoromethyl)phenyl-1,3-thiazolidine)
- 2031268-75-2((3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride)
- 2229503-88-0(Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate)



